

physical characteristics of 4-Chlorobenzonitrile-d4

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Compound of Interest

Compound Name: 4-Chlorobenzonitrile-d4

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An In-depth Technical Guide to the Physical Characteristics of **4-Chlorobenzonitrile-d4**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical characteristics of **4-Chlorobenzonitrile-d4** (CAS No: 1219794-82-7).[1][2][3][4] As a deuterated analog, its physical properties are closely related to its non-deuterated counterpart, 4-Chlorobenzonitrile. This document presents data for both compounds, outlines standard experimental protocols for their determination, and includes a logical workflow for the physical characterization of such chemical standards.

Introduction

4-Chlorobenzonitrile-d4 is the deuterium-labeled form of 4-Chlorobenzonitrile, where the four hydrogen atoms on the phenyl ring have been substituted with deuterium.[5][6] This isotopic labeling makes it a valuable tool in various research applications, including as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, and in studies of reaction mechanisms and metabolic pathways.[6][7] Understanding its physical properties is critical for its proper handling, storage, and application in experimental settings.

Deuteration can lead to slight variations in physical properties compared to the hydrogen-containing analog due to the kinetic isotope effect; the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can influence intermolecular forces.[8][9] However, these

differences are often minor, and the properties of the non-deuterated compound serve as a reliable reference.^[10]

Physical and Chemical Properties

The quantitative physical data for **4-Chlorobenzonitrile-d4** and its non-deuterated analog are summarized in the table below. Data for the more extensively studied 4-Chlorobenzonitrile is included for a comprehensive comparison.

Property	4-Chlorobenzonitrile-d4	4-Chlorobenzonitrile (Non-deuterated Analog)
CAS Number	1219794-82-7 ^{[1][2][4]}	623-03-0 ^{[11][12][13]}
Molecular Formula	C ₇ D ₄ CIN	C ₇ H ₄ CIN ^{[11][13][14]}
Molecular Weight	141.59 g/mol ^{[4][6]}	137.57 g/mol ^{[11][12][13]}
Appearance	Not specified, but expected to be similar to analog	White to off-white crystalline solid, powder, or flakes. ^{[11][14][15][16]}
Melting Point	Not explicitly found	90-94 °C ^{[1][12][15]} , 97 °C ^[13]
Boiling Point	Not explicitly found	223 °C at 760 mmHg. ^{[5][12][15][17]}
Density	Not explicitly found	~1.2 g/cm ³ ^[5]
Solubility	Not explicitly found	Low solubility in water; soluble in organic solvents like DMSO, acetonitrile, ethanol, and acetone. ^{[11][14]}
Flash Point	Not explicitly found	108 °C ^{[1][12][15]}
Vapor Pressure	Not explicitly found	0.1 mmHg at 25°C ^[5]

Experimental Protocols for Physical Characterization

The following are detailed methodologies for determining the key physical properties of a solid organic compound like **4-Chlorobenzonitrile-d4**.

Melting Point Determination (Capillary Method)

- **Sample Preparation:** A small quantity of the dry, crystalline sample is finely crushed. The open end of a glass capillary tube is tapped into the powder to pack a small amount (2-3 mm high) into the sealed end.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with mineral oil or a digital melting point device). A calibrated thermometer is positioned so its bulb is level with the sample.
- **Heating:** The apparatus is heated gradually. The heating rate is slowed to 1-2 °C per minute as the expected melting point is approached.
- **Observation and Measurement:** The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range. A sharp melting range (0.5-2 °C) is indicative of high purity.

Boiling Point Determination (Microscale Method)

- **Sample Preparation:** A few drops of the substance are placed in a small test tube (e.g., a Durham tube).
- **Apparatus Setup:** A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid sample. The test tube is then attached to a thermometer and placed in a heating bath (Thiele tube).
- **Heating:** The bath is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary.
- **Cooling and Measurement:** The heating is discontinued, and the bath is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. At this point, the external pressure equals the vapor pressure of the substance.

Density Determination (Gas Pycnometry)

- Principle: Gas pycnometry determines the true volume of a solid by measuring the pressure change of a known quantity of an inert gas (like helium) in a calibrated chamber with and without the sample.
- Calibration: The volume of the sample chamber and a reference chamber in the pycnometer is precisely calibrated.
- Sample Preparation: A known mass of the **4-Chlorobenzonitrile-d4** sample is weighed and placed into the sample chamber.
- Measurement: The chamber is sealed and filled with helium to a specific pressure. A valve is opened, allowing the gas to expand into the reference chamber, and the new equilibrium pressure is recorded.
- Calculation: The volume of the sample is calculated based on the pressure difference using the gas law (Boyle's Law). Density is then calculated by dividing the sample's mass by its measured volume.

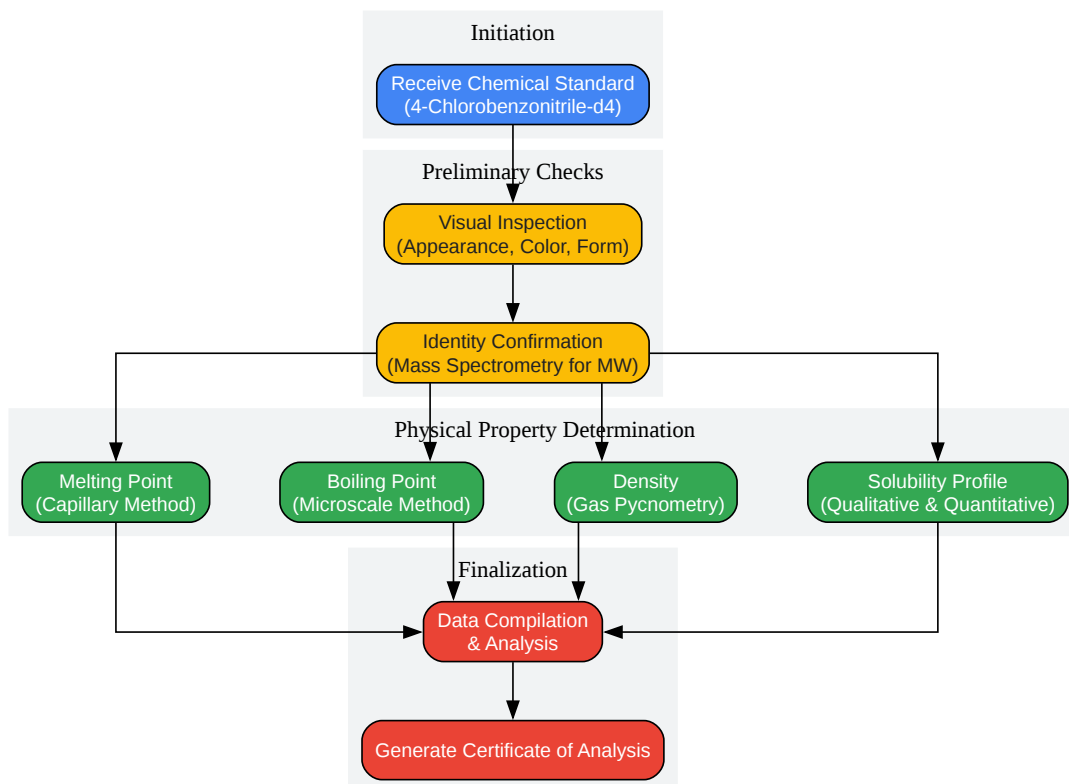
Solubility Assessment

- Qualitative Assessment:
 - Approximately 10-20 mg of the sample is placed into separate test tubes.
 - A small volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide) is added to each tube.
 - The tubes are agitated (vortexed) at a controlled temperature (e.g., 25 °C).
 - The substance is characterized as "soluble," "sparingly soluble," or "insoluble" based on visual observation.
- Quantitative Assessment (Gravimetric Method):
 - A saturated solution is prepared by adding an excess amount of the solute to a known volume of a specific solvent in a sealed flask.

- The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
- The solution is carefully filtered to remove any undissolved solid.
- A precise volume of the clear, saturated filtrate is transferred to a pre-weighed container.
- The solvent is evaporated under controlled conditions (e.g., in a vacuum oven).
- The container with the dried residue is weighed again. The mass of the dissolved solid is determined, and the solubility is calculated (e.g., in g/100 mL).

Visualization of Characterization Workflow

The logical process for the physical and chemical characterization of a reference standard like **4-Chlorobenzonitrile-d4** is depicted in the following workflow diagram.



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Caption: Workflow for the Physical Characterization of a Chemical Standard.

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